1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride
CAS No.: 2197061-84-8
Cat. No.: VC6192919
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197061-84-8 |
|---|---|
| Molecular Formula | C9H14Cl2N2 |
| Molecular Weight | 221.13 |
| IUPAC Name | 1-(pyridin-3-ylmethyl)cyclopropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N2.2ClH/c10-9(3-4-9)6-8-2-1-5-11-7-8;;/h1-2,5,7H,3-4,6,10H2;2*1H |
| Standard InChI Key | VKJIPVUIXXSTEG-UHFFFAOYSA-N |
| SMILES | C1CC1(CC2=CN=CC=C2)N.Cl.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride has the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 221.13 g/mol. Its IUPAC name, 1-(pyridin-3-ylmethyl)cyclopropan-1-amine dihydrochloride, reflects the presence of a cyclopropane ring bonded to an amine group and a pyridin-3-ylmethyl side chain, with two hydrochloride counterions. The compound’s stereochemistry and planar cyclopropane ring contribute to its reactivity and binding affinity in biological systems .
Physicochemical Data
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄Cl₂N₂ |
| Molecular Weight | 221.13 g/mol |
| Solubility | Water, polar organic solvents |
| Storage Conditions | Cool, dry environment |
The compound’s solubility in aqueous and organic phases facilitates its use in pharmacological assays.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves:
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Condensation: Reacting cyclopropanamine with 3-pyridinecarboxaldehyde under basic conditions.
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Reduction: Reducing the imine intermediate to form the amine.
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Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .
A comparative analysis of synthetic methods reveals that alternative routes using ruthenium catalysts or chiral auxiliaries improve enantioselectivity, as seen in related cyclopropane derivatives .
Optimization Challenges
Key challenges include minimizing side reactions from the strained cyclopropane ring and achieving high purity. Recent advances in flow chemistry have enhanced yield (up to 78%) and reduced reaction times .
Comparative Analysis with Structural Analogs
Substituent position significantly affects target binding; the 3-pyridyl group enhances metabolic stability compared to 2- or 4-isomers .
Recent Advances and Future Directions
Metabolic Stability Enhancements
Incorporating cyclopropyl groups (e.g., compound 41) reduces hepatic clearance in human liver microsomes (CLₘᵢₙ = 1.8 μL/min/10⁶ cells) . Such modifications could extend this compound’s half-life in vivo.
Targeted Drug Delivery
Nanoparticle encapsulation or prodrug strategies (e.g., esterification) may improve bioavailability. Preliminary data on pyrazolopyridinone carriers show a 5-fold potency increase .
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